3',5'-Difluoro-3-(3,5-dimethylphenyl)propiophenone
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Description
Scientific Research Applications
Synthesis and Properties in Polymer Science
A notable application of compounds related to 3',5'-Difluoro-3-(3,5-dimethylphenyl)propiophenone is in the synthesis of specific polymers. For instance, a study by Shi et al. (2017) demonstrated the use of a difluoro aromatic ketone monomer in preparing poly(arylene ether sulfone) anion exchange membranes. These membranes exhibited high hydroxide conductivity and good thermal and alkaline stabilities, showcasing their potential in industrial applications (Shi et al., 2017).
Electroactive Polymer Synthesis
The electro-oxidative polymerization of compounds like 3,5-dimethylthiophenol, related to 3',5'-Difluoro-3-(3,5-dimethylphenyl)propiophenone, was explored by Yamamoto et al. (1992). The resulting polymer displayed semi-conductivity and an electrochemical response, indicating its potential use in electronic applications (Yamamoto et al., 1992).
Development of Novel Polymers
In the field of materials science, the synthesis and characterization of novel polymers incorporating difluorophenyl and dimethylphenyl groups have been explored. Shang et al. (2012) synthesized bisphenols with these groups and developed polymers with unique properties like good solubility, high glass transition temperatures, and excellent thermal stability (Shang et al., 2012).
Application in Anion Exchange Membranes
Wang et al. (2015) researched the use of a difluorodiphenyl sulfone monomer in creating poly(arylene ether sulfone)s for anion exchange membranes. These membranes showed promising properties like high hydroxide conductivities and good thermal stability, which are crucial for industrial and environmental applications (Wang et al., 2015).
Synthesis of Organic Compounds
Chuan-xiang (2006) studied the synthesis of 2-(3',5'-difluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride from 3,5-difluoropropiophenone, highlighting the use of these compounds in the creation of new organic compounds with potential applications in chemistry and pharmacology (Chuan-xiang, 2006).
properties
IUPAC Name |
1-(3,5-difluorophenyl)-3-(3,5-dimethylphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2O/c1-11-5-12(2)7-13(6-11)3-4-17(20)14-8-15(18)10-16(19)9-14/h5-10H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCHSPWXKLWYALB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CCC(=O)C2=CC(=CC(=C2)F)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80644921 |
Source
|
Record name | 1-(3,5-Difluorophenyl)-3-(3,5-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80644921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Difluorophenyl)-3-(3,5-dimethylphenyl)propan-1-one | |
CAS RN |
898781-16-3 |
Source
|
Record name | 1-Propanone, 1-(3,5-difluorophenyl)-3-(3,5-dimethylphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898781-16-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3,5-Difluorophenyl)-3-(3,5-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80644921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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